Methyl 3-methyltetrahydrofuran-3-carboxylate
Overview
Description
“Methyl 3-methyltetrahydrofuran-3-carboxylate” is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties, and finds applications in various fields, including organic synthesis, pharmaceuticals, and material science. The compound has a CAS No. of 74785-96-9 . Its molecular weight is 144.17, and its molecular formula is C7H12O3 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.17 . Its molecular formula is C7H12O3 . Unfortunately, the specific physical and chemical properties such as boiling point and storage conditions were not available in the search results .Scientific Research Applications
Eco-Friendly Solvent Use
Methyl 3-methyltetrahydrofuran-3-carboxylate, as a derivative of 2-methyltetrahydrofuran, is studied for its eco-friendly properties in solvent systems. For instance, its application in the synthesis of (S)-3-chloro-1-phenylpropanol showcased its efficiency as a co-solvent. This system, involving recombinant Escherichia coli in a 2-methyltetrahydrofuran co-solvent system, resulted in high yields and enantiomeric excess, demonstrating the potential of this compound in eco-friendly synthetic processes (Tian et al., 2017).
Biomass Conversion and Biofuel Research
The compound is pivotal in biomass conversion research, particularly in generating biofuels. A study by Tripathi et al. (2019) formulated a detailed chemical kinetic model for 3-methyltetrahydrofuran (3-MTHF), highlighting its higher reactivity compared to its isomers. This research is critical for understanding the combustion behavior of biofuels like 3-MTHF, making this compound significant in renewable energy research (Tripathi et al., 2019).
Pharmaceutical and Chemical Synthesis
In pharmaceutical and chemical synthesis, the compound's derivatives are used for various transformations and catalytic reactions. For instance, its role in the efficient synthesis of phosphatidylserine, a key compound in biotechnology, demonstrates its importance in enzyme-mediated reactions. This study by Duan and Hu (2013) highlighted its utility in achieving high yields of phosphatidylserine, emphasizing its role in facilitating efficient and environmentally friendly enzymatic strategies (Duan & Hu, 2013).
Green Chemistry and Sustainability
This compound is also integral in green chemistry applications. Aycock (2007) discussed its use as a substitute for other solvents in organometallic and biphasic reactions, aligning with green chemistry principles. This includes applications in Grignard reagent formation, lithiation processes, and metal-catalyzed coupling reactions, underscoring its versatility and alignment with sustainable chemistry practices (Aycock, 2007).
Properties
IUPAC Name |
methyl 3-methyloxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)3-4-10-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJMBKZVNRMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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